molecular formula C16H18N4O4S B10880245 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880245
M. Wt: 362.4 g/mol
InChI Key: AJOPNLWZMJIPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant These compounds share a similar piperazine core but differ in their functional groups and overall structure, leading to unique properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H18N4O4S/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14/h1-7,12H,8-11,13H2

InChI Key

AJOPNLWZMJIPGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.